molecular formula C10H14O B1203020 Pericyclocamphanone CAS No. 875-99-0

Pericyclocamphanone

Cat. No.: B1203020
CAS No.: 875-99-0
M. Wt: 150.22 g/mol
InChI Key: OSGFZBRRGSITSR-UHFFFAOYSA-N
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Description

Pericyclocamphanone is a chemical compound that belongs to the class of pericyclic compounds. It is structurally related to camphor and norcamphor, and it has been studied for its unique chemical properties and reactions. The compound is known for its involvement in pericyclic reactions, which are a type of organic reaction that proceeds via a concerted process involving a cyclic transition state.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pericyclocamphanone typically involves the hydroxylation of camphor derivatives. One common method includes the use of cytochrome P-450 enzymes, which regio- and stereospecifically hydroxylate camphor to produce this compound . The reaction conditions often involve the presence of NADH and putidaredoxin reductase, which facilitate the hydroxylation process.

Industrial Production Methods: . This involves the use of large-scale preparative columns and optimized flow rates to achieve high purity.

Chemical Reactions Analysis

Types of Reactions: Pericyclocamphanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to form different hydroxylated products.

    Reduction: Reduction reactions can convert this compound back to its precursor compounds.

    Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include cytochrome P-450 enzymes and other oxidizing agents like hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions include hydroxylated derivatives of this compound, which can have different regio- and stereospecific configurations .

Scientific Research Applications

Pericyclocamphanone has several scientific research applications, including:

    Chemistry: It is used as a model compound to study pericyclic reactions and the mechanisms of enzyme-catalyzed hydroxylation.

    Biology: The compound is studied for its interactions with cytochrome P-450 enzymes, which are important in drug metabolism and detoxification processes.

    Medicine: Research on this compound contributes to understanding the metabolic pathways of camphor derivatives, which have potential therapeutic applications.

    Industry: The compound’s unique chemical properties make it useful in the synthesis of other complex organic molecules

Mechanism of Action

The mechanism of action of pericyclocamphanone involves its interaction with cytochrome P-450 enzymes. These enzymes catalyze the hydroxylation of this compound by abstracting a hydrogen atom and inserting an oxygen atom into the molecule. This process involves the formation of a radical intermediate and the transfer of oxygen to the exo face of a planar carbon radical .

Comparison with Similar Compounds

Uniqueness: Pericyclocamphanone is unique due to its specific regio- and stereospecific hydroxylation patterns when metabolized by cytochrome P-450 enzymes. This makes it a valuable compound for studying the mechanisms of enzyme-catalyzed reactions and the specificity of hydroxylation processes .

Properties

IUPAC Name

4,5,5-trimethyltricyclo[2.2.1.02,6]heptan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-9(2)7-5-4-10(9,3)8(11)6(5)7/h5-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSGFZBRRGSITSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2C3C2C(=O)C1(C3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801007607
Record name 4,5,5-Trimethyltricyclo[2.2.1.0~2,6~]heptan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801007607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

875-99-0
Record name beta-Pericyclocamphanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000875990
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,5,5-Trimethyltricyclo[2.2.1.0~2,6~]heptan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801007607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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